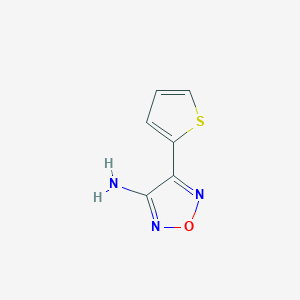

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine

説明

特性

IUPAC Name |

4-thiophen-2-yl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-5(8-10-9-6)4-2-1-3-11-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUZJZUKDVRNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362838 | |

| Record name | SBB002764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186509-03-5 | |

| Record name | SBB002764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with nitrous acid, leading to the formation of the oxadiazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the successful formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high yields and purity.

化学反応の分析

Types of Reactions: 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiophene derivatives .

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study synthesized various substituted oxadiazoles and evaluated their activity against several cancer cell lines including HCT-116 and PC-3. The results indicated that certain derivatives had IC values ranging from 13.6 to 48.37 µM, suggesting promising anticancer potential but necessitating further structural modifications to enhance efficacy .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Antimicrobial Properties

Another significant application of oxadiazole derivatives is their antimicrobial activity. A recent study highlighted the synthesis of a series of oxadiazole derivatives which exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli. The most potent compounds demonstrated minimum inhibitory concentration (MIC) values between 5 and 8.9 µg/mL .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Neurological Applications

Recent studies have also explored the potential of oxadiazole derivatives in neuropharmacology. For example, compounds based on this scaffold were evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. One compound showed an IC value of 0.068 µM against AChE, indicating its potential as a lead candidate for cognitive enhancement therapies .

Table 3: AChE Inhibition by Oxadiazole Derivatives

Material Science Applications

In addition to biological applications, oxadiazoles are explored in material science for their electronic properties. Their unique structure allows them to be utilized in organic light-emitting diodes (OLEDs) and as precursors in the synthesis of conductive polymers.

作用機序

The mechanism of action of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

類似化合物との比較

Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring but differ in their substituents and applications.

Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole and 1,3,4-oxadiazole have similar ring structures but differ in their nitrogen atom positions and reactivity.

Uniqueness: 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in research and industry .

生物活性

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine (CAS No. 186509-03-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, which includes a thiophene moiety and an oxadiazole ring, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential applications in drug development.

The molecular formula of this compound is with a molecular weight of approximately 167.19 g/mol. The presence of the thiophene ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspases . For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .

- Antimicrobial Effects : The compound has been explored for its antimicrobial properties. Oxadiazole derivatives are known to inhibit bacterial growth and possess antifungal activity through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways .

Anticancer Studies

A significant body of research has focused on the anticancer potential of oxadiazole derivatives. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amines | MCF-7 | 12.5 | Induction of apoptosis via p53 pathway |

| N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide | U-937 | 10.0 | Caspase activation leading to apoptosis |

| 1,2,4-Oxadiazole Derivative | CEM-C7 | 8.0 | Cell cycle arrest and apoptosis induction |

These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity significantly.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amines exhibit promising antimicrobial properties:

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Thiophen-2-yl)-1,2,5-Oxadiazol Derivative | E. coli | 32 µg/mL |

| 4-(Thiophen-2-yl)-1,2,5-Oxadiazol Derivative | S. aureus | 16 µg/mL |

These results indicate potential for further development as antimicrobial agents .

Case Studies

One notable study involved the synthesis and evaluation of various derivatives of oxadiazoles for their anticancer properties. The results indicated that specific modifications led to enhanced potency against multiple cancer cell lines compared to standard treatments like doxorubicin . Another study highlighted the compound's ability to selectively inhibit certain carbonic anhydrases involved in tumor progression .

Q & A

Q. What are the optimal synthetic routes for 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves cyclization reactions between thiophene derivatives and nitrile oxides or nitrile precursors. For example, thiourea or thiosemicarbazide intermediates can be cyclized under reflux conditions using ethanol as a solvent, as demonstrated in analogous oxadiazole syntheses . Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation and purity . Yield optimization may require adjusting reaction time (e.g., 10–12 hours) and temperature (80–100°C).

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and substituent positions .

- Infrared (IR) spectroscopy to identify functional groups like NH₂ (stretching ~3300 cm⁻¹) and C=N (stretching ~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for precise molecular weight determination .

- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and confirm stereoelectronic properties, as applied to similar oxadiazole derivatives .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

- Methodological Answer : Prioritize in vitro assays such as:

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Antioxidant capacity : DPPH radical scavenging assays to measure reactive oxygen species (ROS) inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

- Methodological Answer :

- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the thiophene or oxadiazole ring to modulate electronic effects and bioavailability .

- Bioisosteric replacement : Replace the thiophene moiety with furan or pyrrole to assess heterocycle-dependent activity .

- In silico docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., EGFR, topoisomerase II) before in vitro validation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Validate purity : Re-synthesize the compound and confirm >95% purity via HPLC to exclude impurities as confounding factors .

- Cross-validate targets : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure ligand-protein interactions .

Q. How can computational modeling predict its electrochemical properties for energy storage applications?

- Methodological Answer :

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to estimate redox stability and bandgap energy .

- Molecular dynamics (MD) simulations : Model interactions with electrolytes (e.g., ionic liquids) to assess suitability for battery or supercapacitor components .

- Thermal stability analysis : Use thermogravimetric analysis (TGA) to correlate decomposition temperatures with simulated bond dissociation energies .

Q. What experimental approaches elucidate its stability under physiological or environmental conditions?

- Methodological Answer :

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy or LC-MS .

- Light exposure studies : Use accelerated photodegradation setups (e.g., UV lamps) to assess photosensitivity .

- Surface adsorption analysis : Apply microspectroscopic imaging (e.g., AFM-IR) to study interactions with indoor/outdoor surfaces, relevant for environmental fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。